molecular formula C7H8N2O2 B14310320 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol

Cat. No.: B14310320
M. Wt: 152.15 g/mol
InChI Key: RELPIWLKEDFNTG-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one is a chemical compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyamino and ethylidene groups attached to the pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 3-hydroxypyridine with ethylidenehydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethylidene group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Hydroxyamino)ethylidene]pyridin-4(2H)-one
  • 2-[1-(Hydroxyamino)ethylidene]pyridin-2(2H)-one
  • 2-[1-(Hydroxyamino)ethylidene]quinolin-3(2H)-one

Uniqueness

2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyamino and ethylidene groups in specific positions allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol

InChI

InChI=1S/C7H8N2O2/c1-5(9-11)7-6(10)3-2-4-8-7/h2-4,10-11H,1H3/b9-5+

InChI Key

RELPIWLKEDFNTG-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC=N1)O

Canonical SMILES

CC(=NO)C1=C(C=CC=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.